3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-7(8(9)11-10-5)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSHOVGLDMJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents and catalysts is critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may require the use of Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on enzymes. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Analogs :
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine : Replaces the 3-methyl group with a phenyl ring, increasing aromaticity and steric bulk. This compound was synthesized via heterocyclocondensation of phenylhydrazine with 3-oxo-3-(thiophen-2-yl)propanenitrile, yielding spirooxindoles with cytotoxic activity against triple-negative breast cancer cells .
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (SS-5348) : Substitutes thiophen-2-yl with a trifluoromethylphenyl group, enhancing electron-withdrawing properties and lipophilicity. This analog is commercially available at 95% purity .
3-Methyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine : Incorporates a diazenyl-thiazole group, enabling applications as a dye intermediate. It exhibits a melting point of 212°C, indicative of high thermal stability .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Melting Points :
- NMR Data :
Biological Activity
3-Methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound by reviewing various studies, synthesizing data, and presenting case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a pyrazole ring substituted with a methyl group and a thiophene moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. In vitro evaluations have shown that certain pyrazole derivatives have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other derivatives | 0.25 | E. coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds containing the pyrazole core have shown cytotoxic effects against various cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several pyrazole derivatives, it was found that this compound exhibited significant activity against cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer cell metabolism and proliferation pathways .
Q & A
Basic: What are the common synthetic routes for 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine?
Answer:
A standard method involves condensation reactions between pyrazole precursors and thiophene derivatives. For example, reacting 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thiophen-2-amine under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:
- Temperature control : Maintain 80–100°C to avoid side reactions.
- Reaction time : 6–12 hours for optimal yield (monitored via TLC/HPLC).
Alternative routes may use cyclocondensation of hydrazines with β-keto esters followed by thiophene functionalization. Validate purity using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Routine characterization includes:
- NMR spectroscopy : Confirm substituent positions (¹H NMR: δ 6.8–7.2 ppm for thiophene protons; δ 2.1–2.5 ppm for methyl groups).
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 181.2 [M+H]⁺).
- Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages.
- X-ray crystallography : Resolve crystal packing and hydrogen bonding (if single crystals are obtained) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (ZnCl₂) to accelerate cyclization.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally).
Monitor by HPLC to identify byproducts (e.g., over-alkylation) and adjust stoichiometry (amine:carbonyl ratio ≥1:1.2) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies may arise from:
- Structural analogs : Compare with derivatives like 3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (ethyl substitution alters lipophilicity) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from nonspecific binding.
Validate mechanisms via knockout models (e.g., CRISPR-Cas9 for target genes) or isotopic labeling .
Advanced: How can computational methods predict reactivity and biological interactions?
Answer:
- DFT calculations : Model electron density (e.g., Fukui indices) to predict electrophilic/nucleophilic sites on the pyrazole and thiophene rings.
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize poses with ΔG < −7 kcal/mol.
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, RMSD < 2 Å).
Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka, kd) .
Advanced: How is X-ray crystallography applied to determine the compound’s structure?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement with SHELXL : Apply restraints for disordered thiophene rings; refine anisotropic displacement parameters.
- Validation : Check R-factor convergence (R1 < 0.05), and validate geometry with PLATON (e.g., no >4σ outliers in bond lengths).
- Hydrogen bonding : Analyze using Mercury software; key interactions often involve the amine group and sulfur atoms .
Advanced: How do structural modifications influence physicochemical properties and bioactivity?
Answer:
-
Substituent effects :
Modification Impact Example Ethyl on thiophene ↑ Lipophilicity (logP +0.5) Enhanced membrane permeability Methoxy on pyrazole ↓ Metabolic stability Rapid CYP450 oxidation -
SAR studies : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) to modulate target affinity. Use QSAR models to correlate substituents with IC₅₀ values .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- In vitro toxicity screening : Use HepaRG cells for hepatotoxicity (ALT/AST release) and hERG assays for cardiotoxicity (IC₅₀ > 10 μM).
- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to reduce off-target effects.
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile via LC-HRMS; eliminate reactive metabolites (e.g., epoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
